

Thiophene-3,4-dicarboxylic Acid: A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	Thiophene-3,4-dicarboxylic acid	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **thiophene-3,4-dicarboxylic acid**, a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science. This document details its synthesis, chemical properties, and burgeoning role in the development of novel therapeutics, particularly as a scaffold for kinase inhibitors.

Chemical Properties and Data

Thiophene-3,4-dicarboxylic acid, with the chemical formula $C_6H_4O_4S$ and a molecular weight of 172.16 g/mol , is a yellow to beige-pinkish or light brown crystalline solid.[1] It is characterized by its two carboxylic acid groups attached to the 3 and 4 positions of the thiophene ring.

Table 1: Physicochemical Properties of Thiophene-3,4-dicarboxylic Acid



Property	Value	Reference
IUPAC Name	thiophene-3,4-dicarboxylic acid	[2]
CAS Number	4282-29-5	[2]
Molecular Formula	C ₆ H ₄ O ₄ S	[2][3]
Molecular Weight	172.16 g/mol	[2]
Melting Point	226-231 °C	
Appearance	Yellow to beige-pinkish or light brown crystalline powder	[1]
Purity	≥95%	[3]
InChI	1S/C6H4O4S/c7-5(8)3-1-11-2- 4(3)6(9)10/h1-2H,(H,7,8) (H,9,10)	[3]
InChI Key	ZWWLLYJRPKYTDF- UHFFFAOYSA-N	[3]
SMILES	C1=C(C(=O)O)C(=O)C=S1	[2]

Table 2: Spectroscopic Data for Thiophene-3,4-dicarboxylic Acid

Spectrum Type	Instrument	Key Peaks/Shifts	Reference
¹³ C NMR	Bruker AM-270	(Data to be populated from spectral database)	[2][4]
FTIR	Bruker IFS 85 (KBr- Pellet)	(Data to be populated from spectral database)	[2][4]

Synthesis of Thiophene-3,4-dicarboxylic Acid



The most common and high-yielding method for the synthesis of **thiophene-3,4-dicarboxylic acid** is the hydrolysis of thiophene-3,4-dicarbonitrile.[1][5] This process involves the conversion of the nitrile groups to carboxylic acids in the presence of a strong base, followed by acidification.

Experimental Protocol: Hydrolysis of Thiophene-3,4-dicarbonitrile

Materials:

- Thiophene-3,4-dicarbonitrile
- Potassium hydroxide (KOH)
- · Ethylene glycol
- · Distilled water
- · Diethyl ether
- Saturated hydrochloric acid (HCl)
- Ethyl acetate
- Magnesium sulfate (MgSO₄)

Procedure:

- In a suitable reaction vessel, dissolve thiophene-3,4-dicarbonitrile (13.4 g, 100 mmol) and potassium hydroxide (56.1 g, 1 mol) in ethylene glycol (167 ml).[1]
- Heat the mixture overnight with stirring.[1]
- After cooling, pour the reaction mixture into distilled water.[1]
- Wash the aqueous solution with diethyl ether to remove any unreacted starting material or organic impurities.[1]



- Carefully acidify the aqueous layer with saturated hydrochloric acid.[1]
- Extract the organic product with ethyl acetate.[1]
- Dry the combined organic layers over anhydrous magnesium sulfate.[1]
- Evaporate the solvent under reduced pressure.[1]
- Recrystallize the crude product from distilled water to obtain pure thiophene-3,4dicarboxylic acid.[1]
- Expected yield: 15.2 g (88%).[1]



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Caption: Synthetic workflow for **thiophene-3,4-dicarboxylic acid**.

Applications in Drug Discovery and Medicinal Chemistry

Thiophene-3,4-dicarboxylic acid and its derivatives have emerged as promising scaffolds in drug discovery, particularly in the development of kinase inhibitors for cancer therapy. The rigid thiophene core allows for the precise spatial orientation of functional groups, facilitating interactions with the active sites of target proteins.

Thiophene Derivatives as Kinase Inhibitors

Derivatives of thiophene have been investigated as inhibitors of various kinases involved in cancer cell signaling pathways, including p38α mitogen-activated protein kinase (MAPK) and FMS-like tyrosine kinase 3 (FLT3).[6][7] The mechanism of action often involves competitive binding at the ATP-binding site of the kinase, thereby blocking downstream signaling and inhibiting cell proliferation and survival.



Table 3: Biological Activity of Selected Thiophene Derivatives

Compound	Target Kinase	IC ₅₀ (μΜ)	Cell Line	Reference
4-(2-(4- fluorophenyl)thio phen-3- yl)pyridine	p38α MAPK (active)	0.6 (K _i)	-	[6]
Thieno[2,3-d]pyrimidine Derivative 5	FLT3	32.435	HepG-2, HT-29, MCF-7	[8]
Thieno[2,3-d]pyrimidine Derivative 8	FLT3	40.55	HepG-2, HT-29, MCF-7	[8]
Thieno[2,3-d]pyrimidine Derivative 9b	FLT3	39.61	HepG-2, HT-29, MCF-7	[8]
Thieno[2,3-d]pyrimidine Derivative 10	FLT3	40.04	HepG-2, HT-29, MCF-7	[8]
Phenyl- thiophene- carboxamide 2b	-	5.46	Нер3В	[9]
Phenyl- thiophene- carboxamide 2d	-	8.85	Нер3В	[9]
Phenyl- thiophene- carboxamide 2e	-	12.58	Нер3В	[9]

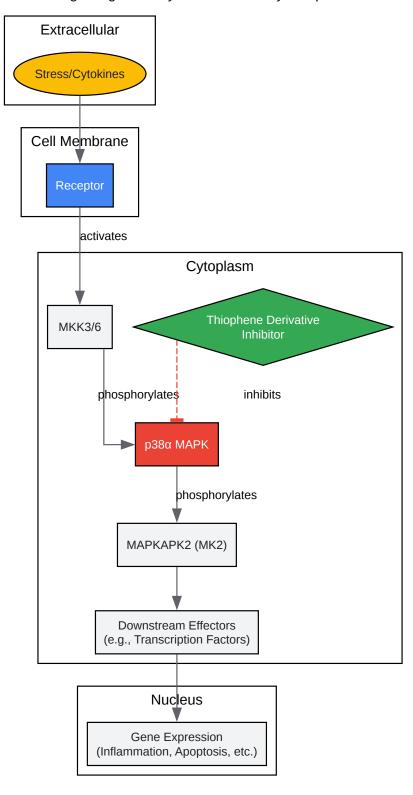
p38α MAPK Signaling Pathway and Inhibition

The p38 α MAPK signaling pathway is a key regulator of cellular responses to inflammatory cytokines and stress. Its aberrant activation is implicated in various diseases, including cancer



and inflammatory disorders. Thiophene-based inhibitors can effectively block this pathway.

p38α MAPK Signaling Pathway and Inhibition by Thiophene Derivatives



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Caption: Inhibition of the p38α MAPK pathway by thiophene derivatives.

Experimental Protocol: p38α MAPK Inhibition Assay (Fluorescence Polarization)

This protocol describes a fluorescence polarization (FP) binding assay to evaluate the binding affinity of thiophene derivatives to $p38\alpha$ MAPK.

Materials:

- Active, phosphorylated p38α MAPK enzyme
- Fluorescently labeled p38α MAPK inhibitor (fluoroprobe)
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)
- Test compounds (thiophene derivatives) dissolved in DMSO
- 384-well, low-volume, black microplates
- Plate reader capable of measuring fluorescence polarization

Procedure:

- Prepare serial dilutions of the test compounds in the assay buffer.
- In the microplate, add the assay buffer, the fluoroprobe at a constant concentration, and the test compound at various concentrations.
- Initiate the binding reaction by adding the active p38α MAPK enzyme to each well.
- Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to reach equilibrium.
- Measure the fluorescence polarization of each well using the plate reader.
- The displacement of the fluoroprobe by the test compound results in a decrease in the fluorescence polarization signal.



 Calculate the binding affinity (K_i) of the test compounds by fitting the data to a competitive binding model.[6]

Conclusion

Thiophene-3,4-dicarboxylic acid is a valuable and versatile building block in organic synthesis with significant potential in the development of novel therapeutic agents. Its derivatives have demonstrated potent inhibitory activity against key kinases implicated in cancer, highlighting the importance of this scaffold in medicinal chemistry. The detailed synthetic and biological evaluation protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this promising class of compounds. Further investigation into the structure-activity relationships of **thiophene-3,4-dicarboxylic acid** derivatives will undoubtedly lead to the discovery of new and more effective therapeutic agents.

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